6-(Furan-2-yl)pyrimidine-4-carbonitrile
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Overview
Description
6-(Furan-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both furan and pyrimidine rings. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)pyrimidine-4-carbonitrile typically involves the heterocyclization of 2-furoyl isothiocyanate with 3-aminocrotononitrile . This reaction proceeds under basic conditions, often using ethoxide as a base. The reaction yields the desired pyrimidine derivative through a series of nucleophilic additions and cyclizations.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-2-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Cyclization Reactions: It can form condensed pyrimidine derivatives through cyclization reactions with different reagents.
Common Reagents and Conditions:
Benzylidene Malononitrile: Used in refluxing ethoxide solution to yield ethoxypyrimidine derivatives.
Phthalic Anhydride: Used to form pyrazolopyrimidine derivatives.
Major Products Formed:
Ethoxypyrimidine Derivatives: Formed through nucleophilic addition and substitution reactions.
Condensed Pyrimidines: Including quinazoline, tetrazolopyrimidine, pyrazolopyrimidines, triazolopyrimidine, and pyrimidopyridazine.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives exhibit antibacterial, antifungal, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Research: Used as a precursor for synthesizing novel heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)pyrimidine-4-carbonitrile is primarily related to its interaction with biological targets. The compound can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert anticancer effects and potentially other therapeutic benefits.
Comparison with Similar Compounds
2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: A precursor for synthesizing various pyrimidine derivatives.
Pyrrolidine Derivatives: These compounds also feature heterocyclic rings and exhibit diverse biological activities.
Uniqueness: 6-(Furan-2-yl)pyrimidine-4-carbonitrile stands out due to its dual furan and pyrimidine structure, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
6-(furan-2-yl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-5-7-4-8(12-6-11-7)9-2-1-3-13-9/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNULYOHQAVESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=NC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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